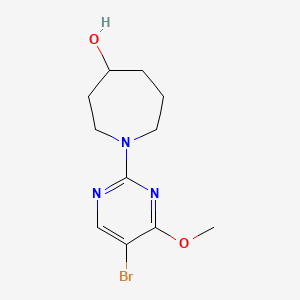
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position of the pyrimidine ring, along with an azepane ring attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol typically involves the following steps:
Methoxylation: The methoxy group at the 4th position can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Azepane Ring Formation: The azepane ring can be formed through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyrimidine ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The azepane ring may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-methoxypyrimidin-2-amine: Similar structure but lacks the azepane ring.
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: Contains a piperazine ring instead of an azepane ring.
2-Bromo-5-(N-methylpyrazol-4-yl)pyridine: Contains a pyrazole ring instead of a pyrimidine ring.
Uniqueness
1-(5-Bromo-4-methoxypyrimidin-2-yl)azepan-4-ol is unique due to the presence of both the azepane ring and the specific substitution pattern on the pyrimidine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(5-bromo-4-methoxypyrimidin-2-yl)azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-17-10-9(12)7-13-11(14-10)15-5-2-3-8(16)4-6-15/h7-8,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUMQNDIPVAYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)methyl]thian-3-amine](/img/structure/B7410900.png)
![N-tert-butyl-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide](/img/structure/B7410907.png)
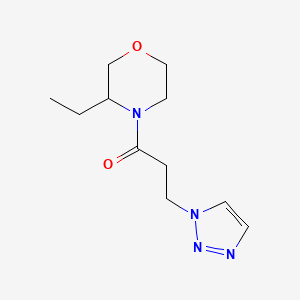
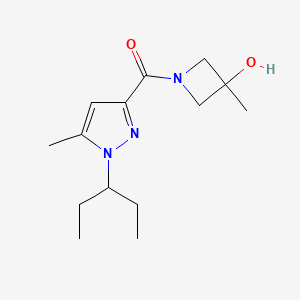
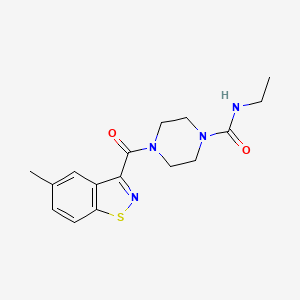
![1-[4-(4-fluoro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7410931.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-5-fluoro-2,3-dihydroindole-1-carboxamide](/img/structure/B7410950.png)
![5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B7410965.png)
![2-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7410968.png)
![3-ethyl-N-methyl-N-[1-(4-methylphenyl)ethyl]triazole-4-carboxamide](/img/structure/B7410977.png)
![1-Methyl-5-[(4-pyridin-2-ylpiperidin-1-yl)methyl]benzotriazole](/img/structure/B7410989.png)
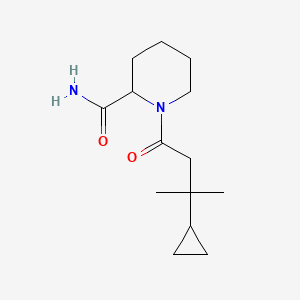
![6-[3-ethyl-3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7411000.png)

